molecular formula C17H16O4 B3244413 (S)-2-(Methoxycarbonyl)-3,3-diphenylpropanoic acid CAS No. 161869-03-0

(S)-2-(Methoxycarbonyl)-3,3-diphenylpropanoic acid

Cat. No.: B3244413
CAS No.: 161869-03-0
M. Wt: 284.31 g/mol
InChI Key: MJOIFVQVKWJWTB-HNNXBMFYSA-N
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Description

(S)-2-(Methoxycarbonyl)-3,3-diphenylpropanoic acid is an organic compound with a complex structure that includes a methoxycarbonyl group and two phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Methoxycarbonyl)-3,3-diphenylpropanoic acid typically involves the esterification of a suitable precursor, followed by a series of reactions to introduce the methoxycarbonyl group and the phenyl rings. One common method involves the use of a chiral catalyst to ensure the correct stereochemistry of the final product. The reaction conditions often include the use of organic solvents, controlled temperatures, and specific catalysts to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes, followed by purification steps such as crystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Methoxycarbonyl)-3,3-diphenylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the methoxycarbonyl group to an alcohol or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and catalysts such as iron(III) chloride (FeCl₃) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

(S)-2-(Methoxycarbonyl)-3,3-diphenylpropanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: It is utilized in the production of fine chemicals and as an intermediate in the manufacture of various chemical products.

Mechanism of Action

The mechanism of action of (S)-2-(Methoxycarbonyl)-3,3-diphenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxycarbonyl group and phenyl rings play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(Methoxycarbonyl)-3,3-diphenylpropanoic acid: The enantiomer of the compound, with different stereochemistry.

    2-(Methoxycarbonyl)-3,3-diphenylpropanoic acid: The racemic mixture containing both enantiomers.

    2-(Methoxycarbonyl)-3-phenylpropanoic acid: A similar compound with only one phenyl ring.

Uniqueness

(S)-2-(Methoxycarbonyl)-3,3-diphenylpropanoic acid is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and industrial applications where stereochemistry plays a critical role.

Properties

IUPAC Name

(2S)-2-benzhydryl-3-methoxy-3-oxopropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-21-17(20)15(16(18)19)14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14-15H,1H3,(H,18,19)/t15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJOIFVQVKWJWTB-HNNXBMFYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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